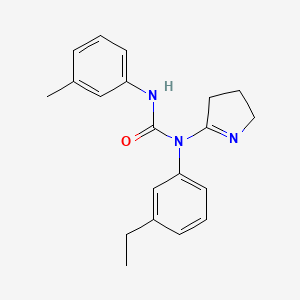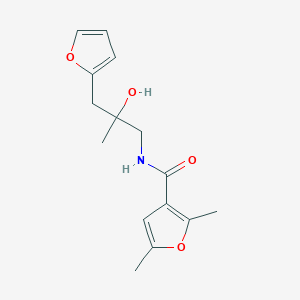![molecular formula C24H22N2O2 B2876437 N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide CAS No. 851408-05-4](/img/no-structure.png)
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide is a chemical compound that has been the focus of extensive scientific research due to its potential applications in various fields. This compound is commonly referred to as "compound X" in scientific literature.
Applications De Recherche Scientifique
Inhibition of NF-κB DNA Binding
The compound has been identified as an inhibitor of the DNA binding of nuclear factor-κB (NF-κB), a protein complex that plays a crucial role in regulating the immune response to infection. Inhibiting NF-κB can be beneficial in treating conditions like inflammation and cancer .
Antitubercular Activity
Derivatives of the compound have shown potential in combating Mycobacterium tuberculosis, the bacteria responsible for tuberculosis. This application is particularly significant given the increasing resistance to traditional antibiotics .
Cancer Treatment
Indole derivatives, which share a structural similarity with our compound of interest, are known for their role in treating various types of cancer. The compound’s structural features may contribute to its potential as a cancer therapeutic agent .
Antimicrobial Properties
The compound’s framework is related to imidazole, which is known for its broad range of antimicrobial activities. This suggests that our compound could be developed into a new class of antimicrobial agents .
Drug Development Synthon
The compound contains a quinoline moiety, which is a key building block in the synthesis of various drugs. Its structure could be utilized to develop new medications with improved efficacy and safety profiles .
Biological Activity Modulation
Compounds with similar structures have been used to modulate biological activities such as antiviral, anti-inflammatory, and antidiabetic effects. This compound could be explored for its potential to enhance or inhibit these activities .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide involves the condensation of 2-naphthoic acid with 2-aminoethanol, followed by the reaction of the resulting amide with 7,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid chloride.", "Starting Materials": [ "2-naphthoic acid", "2-aminoethanol", "7,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid chloride" ], "Reaction": [ "Step 1: Condensation of 2-naphthoic acid with 2-aminoethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentoxide to form N-(2-hydroxyethyl)naphthalene-2-carboxamide.", "Step 2: Reaction of N-(2-hydroxyethyl)naphthalene-2-carboxamide with 7,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid chloride in the presence of a base such as triethylamine or pyridine to form N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide." ] } | |
Numéro CAS |
851408-05-4 |
Formule moléculaire |
C24H22N2O2 |
Poids moléculaire |
370.452 |
Nom IUPAC |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C24H22N2O2/c1-15-7-8-19-14-21(24(28)26-22(19)16(15)2)11-12-25-23(27)20-10-9-17-5-3-4-6-18(17)13-20/h3-10,13-14H,11-12H2,1-2H3,(H,25,27)(H,26,28) |
Clé InChI |
FNKFEAALIWEHHU-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC4=CC=CC=C4C=C3)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-(Benzo[d]oxazol-2-yl)piperidin-1-yl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone](/img/structure/B2876358.png)
![9-cyclohexyl-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2876360.png)
![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2876362.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2876363.png)



![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2876369.png)
![N-benzyl-1-(3-chlorophenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2876371.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide](/img/structure/B2876373.png)
![1-[2-(2,6-dimethylphenoxy)ethoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2876374.png)
![1-(1-Azidoethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2876375.png)
![N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]acetamide](/img/structure/B2876376.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2876377.png)